5-Amino-2-ethylbenzene-1-sulfonamide
Overview
Description
5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12)
. This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Enzyme Inhibition and Therapeutic Applications
Carbonic Anhydrase Inhibition
5-Amino-2-ethylbenzene-1-sulfonamide derivatives have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isozymes, particularly those associated with tumor growth and metastasis. Research has shown that certain halogenated derivatives of this compound can selectively inhibit tumor-associated CA IX, suggesting potential as antitumor agents. The synthesis of halogenated sulfonamides, including aminobenzolamides and their inhibition profiles against CA IX, revealed leads for designing more potent and selective inhibitors with therapeutic applications in cancer treatment (Ilies et al., 2003), (Casey et al., 2004).
Antimicrobial Activity
Sulfonamides, including this compound derivatives, have been foundational in developing antimicrobial agents. Recent advancements in synthesizing sulfonamide derivatives have expanded their application in combating bacterial resistance, offering new pathways for treating infectious diseases. Novel sulfonamide compounds have shown effective inhibition of metastatic tumor growth, highlighting their broader therapeutic potential beyond antimicrobial activity (Colinas, 2013).
Environmental Applications
Pollutant Degradation
Research into the environmental fate of sulfonamide antibiotics, including derivatives of this compound, has led to a better understanding of their persistence and degradation in aquatic environments. Studies have explored the oxidation processes and kinetics of sulfonamide antibiotics, providing insights into removing these persistent pollutants from water sources, thus reducing their ecological impact (Ben et al., 2017).
Mechanism of Action
Target of Action
5-Amino-2-ethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase enzyme, it inhibits the incorporation of PABA into the folic acid molecule, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . This leads to the inability of the bacteria to replicate, resulting in bacteriostatic activity .
Pharmacokinetics
This could potentially lead to long residence times in both water and soil matrices .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it an effective antibacterial compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high resistance to biodegradation may lead to long residence times in various environments . This persistence in the environment could potentially lead to unintentional exposure of various organisms and even impact human health .
Biochemical Analysis
Biochemical Properties
5-Amino-2-ethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and metabolic processes . Additionally, it can affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Properties
IUPAC Name |
5-amino-2-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOFLJPVCJTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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